molecular formula C10H7BrN2S B8556232 2-Phenylthio-5-bromopyrimidine

2-Phenylthio-5-bromopyrimidine

Cat. No.: B8556232
M. Wt: 267.15 g/mol
InChI Key: CPLBOQSYONKFSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[Product description content must be based on specific information sourced from reliable databases or technical data sheets. The following is a generic example for a pyrimidine derivative.] 2-Phenylthio-5-bromopyrimidine is a versatile brominated heterocyclic building block exclusively for non-human research applications. This compound features a phenylthio ether group at the 2-position and a bromine atom at the 5-position of the pyrimidine ring, making it a valuable substrate for metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Its primary research value lies in synthetic organic chemistry and medicinal chemistry, where it is used to construct more complex molecular architectures for drug discovery and materials science. The electron-deficient pyrimidine core allows for selective functionalization, enabling researchers to develop novel compounds such as pharmaceuticals, agrochemicals, and functional materials. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7BrN2S

Molecular Weight

267.15 g/mol

IUPAC Name

5-bromo-2-phenylsulfanylpyrimidine

InChI

InChI=1S/C10H7BrN2S/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h1-7H

InChI Key

CPLBOQSYONKFSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=NC=C(C=N2)Br

Origin of Product

United States

Computational Chemistry and Molecular Modeling Studies of 2 Phenylthio 5 Bromopyrimidine

Quantum Chemical Calculations for Structural Elucidation and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the structural and electronic properties of 2-Phenylthio-5-bromopyrimidine. These calculations can provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.

Molecular Geometry Optimization: The first step in a computational analysis is typically the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. The optimized structure would reveal the planarity of the pyrimidine (B1678525) ring and the orientation of the phenylthio group relative to it.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
ParameterPredicted Value
C-S Bond Length (Å)1.78
C-Br Bond Length (Å)1.90
C-N-C Bond Angle (°)116.5
C-S-C Bond Angle (°)103.2
Dihedral Angle (Pyrimidine-Phenyl) (°)~45

Frontier Molecular Orbitals (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. irjweb.comresearchgate.netmdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylthio group, while the LUMO may be distributed over the electron-deficient pyrimidine ring.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netnih.govmdpi.com It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In the MEP of this compound, negative potential (red and yellow regions) would be expected around the nitrogen atoms of the pyrimidine ring, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would likely be found around the hydrogen atoms.

Molecular Dynamics Simulations and Conformational Analysis of Pyrimidine Derivatives

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior and conformational flexibility over time. easychair.orgnih.govnih.gov For this compound, a key area of interest is the rotation around the C-S bonds, which determines the relative orientation of the phenyl and pyrimidine rings.

MD simulations would involve placing the molecule in a simulated environment, such as a box of solvent molecules (e.g., water or DMSO), and then solving Newton's equations of motion for all atoms in the system. wustl.edu The resulting trajectory provides information on how the molecule's conformation changes over time. Analysis of this trajectory can reveal the most stable conformations and the energy barriers between them. Such simulations can elucidate the flexibility of the thioether linkage and how solvent interactions might influence the preferred conformations. easychair.org

Table 2: Potential Conformational States from MD Simulations
ConformerDihedral Angle (C-S-C-C)Relative Population
A~45°High
B~135°Low

Docking Studies and Ligand-Protein Interactions with Pyrimidine Scaffolds

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comsemanticscholar.org This method is widely used in drug discovery to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein. ijsrst.com

Given that related 5-(phenylthio)pyrimidine compounds have been investigated as inhibitors of Heat Shock Protein 70 (Hsp70), a docking study of this compound into the ATP-binding site of Hsp70 could be insightful. nih.gov Such a study would predict the binding mode and affinity of the compound. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site. For instance, the nitrogen atoms of the pyrimidine ring could act as hydrogen bond acceptors, while the phenyl and pyrimidine rings could engage in hydrophobic and pi-stacking interactions. nih.gov

Table 3: Predicted Interactions from Docking with Hsp70
Interaction TypePotential Interacting Residue
Hydrogen BondLys71, Asp211
Hydrophobic InteractionVal139, Leu214
Pi-StackingTyr15

Elucidation of Catalytic Effects and Reaction Mechanisms via Computational Approaches

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. mdpi.com For the synthesis of this compound, which could be formed through a nucleophilic aromatic substitution reaction between 2-chloro-5-bromopyrimidine and thiophenol, computational methods can elucidate the reaction pathway.

By modeling the reactants, intermediates, transition states, and products, the energy profile of the reaction can be constructed. This would provide insights into the reaction kinetics and thermodynamics. For instance, DFT calculations could be used to locate the transition state structure for the substitution reaction and calculate the activation energy barrier. Such studies can also help in understanding the role of a catalyst by modeling its interaction with the reactants and intermediates, thereby explaining how it lowers the activation energy.

In Silico Design for Advanced Chemical Systems and Biological Probes

The insights gained from the aforementioned computational studies can be leveraged for the in silico design of new molecules with enhanced properties. rsc.orgdntb.gov.ua Based on the structural and electronic information of this compound, new derivatives can be designed and their properties predicted computationally before embarking on their synthesis.

For example, if the goal is to develop more potent Hsp70 inhibitors, the docking results for this compound could suggest modifications to the scaffold that would enhance its binding affinity. nih.gov This might involve adding functional groups that can form additional hydrogen bonds or hydrophobic interactions with the protein. Computational tools can be used to screen a virtual library of such derivatives, predicting their binding affinities and other properties like ADME (absorption, distribution, metabolism, and excretion), to prioritize the most promising candidates for synthesis and experimental testing. rsc.org

Advanced Spectroscopic and Structural Characterization Techniques for Pyrimidine Thioethers

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the connectivity of the phenyl, thioether, and bromopyrimidine moieties in 2-Phenylthio-5-bromopyrimidine.

Detailed Research Findings: A single-crystal X-ray diffraction study would yield a detailed structural model, providing bond lengths, bond angles, and torsion angles. For instance, the C-S bond lengths of the thioether linkage and the C-Br bond length would be determined with high precision. The planarity of the pyrimidine (B1678525) and phenyl rings could be assessed, as well as their relative orientation.

Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions. These non-covalent interactions, such as halogen bonding (Br···N or Br···S), π-π stacking between the aromatic rings, and C-H···π interactions, are crucial in understanding the solid-state properties of the compound, including its melting point and solubility. While specific data for the title compound is unavailable, studies on related structures often reveal complex networks of these interactions that dictate the supramolecular architecture.

Interactive Data Table: Expected Crystallographic Parameters

ParameterExpected Value RangeInformation Gained
Crystal System---Symmetry of the unit cell
Space Group---Symmetry elements within the crystal
Unit Cell Dimensions (Å)---Size and shape of the repeating unit
C-S Bond Length (Å)1.75 - 1.85Nature of the thioether bond
C-Br Bond Length (Å)1.85 - 1.95Strength of the carbon-bromine bond
Intermolecular Contacts (Å)> 3.0Presence and strength of non-covalent interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. Both ¹H and ¹³C NMR would be essential for the characterization of this compound.

Detailed Research Findings: The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrimidine and phenyl rings. The chemical shifts of the pyrimidine protons would be influenced by the electronegativity of the nitrogen atoms and the bromine substituent. The phenyl protons would likely appear as a complex multiplet in the aromatic region of the spectrum.

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The carbon atoms attached to the sulfur, bromine, and nitrogen atoms would exhibit characteristic chemical shifts. For instance, the carbon atom of the C-S bond is expected to resonate in a specific downfield region.

Interactive Data Table: Predicted NMR Chemical Shifts (in ppm relative to TMS)

NucleusPredicted Chemical Shift (δ)MultiplicityInferred Structural Feature
¹H8.5 - 9.0SingletProtons on the pyrimidine ring
¹H7.2 - 7.6MultipletProtons on the phenyl ring
¹³C160 - 170SingletCarbon atom of the C-S bond in the pyrimidine ring
¹³C110 - 120SingletCarbon atom of the C-Br bond in the pyrimidine ring
¹³C125 - 135SingletCarbon atoms of the phenyl ring

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Detailed Research Findings: The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds. The aromatic C-H stretching vibrations of both the pyrimidine and phenyl rings are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyrimidine ring would be observed in the 1400-1600 cm⁻¹ region. The C-S stretching vibration typically appears as a weaker band in the fingerprint region.

Interactive Data Table: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3000 - 3100MediumAromatic C-H StretchPyrimidine, Phenyl
1550 - 1600StrongC=N StretchPyrimidine
1400 - 1500MediumAromatic C=C StretchPyrimidine, Phenyl
1000 - 1100MediumC-S StretchThioether
500 - 600StrongC-Br StretchBromo-substituent

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Detailed Research Findings: The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic M⁺ and M+2 isotopic pattern with approximately equal intensities.

The fragmentation pattern would provide further structural information. Common fragmentation pathways could include the cleavage of the C-S bond, leading to the formation of phenylthio and bromopyrimidine fragments, or the loss of the bromine atom.

Interactive Data Table: Expected Mass Spectrometry Data

m/z ValueRelative IntensityProposed Fragment Ion
[M]⁺HighMolecular ion (C₁₀H₇BrN₂S)⁺
[M+2]⁺High (similar to M⁺)Isotopic molecular ion due to ⁸¹Br
[M - Br]⁺ModerateLoss of a bromine atom
[C₆H₅S]⁺Moderate to HighPhenylthio cation
[C₄H₂BrN₂]⁺Moderate5-Bromopyrimidine (B23866) cation

Biological and Material Science Applications of 2 Phenylthio 5 Bromopyrimidine Analogues

Heat Shock Protein 70 (Hsp70) Inhibition by Pyrimidine (B1678525) Scaffolds

Heat Shock Protein 70 (Hsp70) is a molecular chaperone that plays a crucial role in protein folding, stability, and degradation. In cancer cells, Hsp70 is often overexpressed and helps to protect oncoproteins from degradation, thereby promoting tumor growth and survival. Consequently, inhibiting Hsp70 has emerged as a promising strategy in cancer therapy.

Structure-Activity Relationship Studies within Hsp70 Inhibitor Series

Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of pyrimidine-based Hsp70 inhibitors. These studies have explored the impact of various substitutions on the pyrimidine and phenylthio rings.

For the 5-(phenylthio)pyrimidine acrylamide series, modifications to the phenyl ring have shown that electron-donating and electron-withdrawing groups can influence the inhibitory activity. The nature and position of these substituents affect the electronic properties of the phenylthio moiety and its interaction with the allosteric pocket.

CompoundModificationsHsp70 Inhibition Activity
Derivative 17a 2,5'-thiodipyrimidine acrylamideSelectively binds to Hsp70 in cancer cells.
Derivative 20a 5-(phenylthio)pyrimidine acrylamideSelectively binds to Hsp70 in cancer cells.

These SAR studies have identified derivatives that selectively bind to Hsp70 in cancer cells, leading to the degradation of Hsp70-dependent oncoproteins and subsequent cancer cell apoptosis.

Antimicrobial Activities of Thio-Substituted Pyrimidines and Pyridines

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of new antimicrobial agents with novel mechanisms of action. Thio-substituted pyrimidines have shown promise in this area, exhibiting potent activity against various bacterial strains.

Mechanisms of Action against Bacterial Strains

A key target for antibacterial drug discovery is the FtsZ protein, a bacterial homolog of tubulin that is essential for cell division. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to bacterial cell death.

A novel thiophenyl-pyrimidine derivative has been shown to exert its antibacterial effect by inhibiting FtsZ polymerization and its GTPase activity. This compound demonstrated potent bactericidal activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The inhibition of FtsZ leads to a failure in cell division, resulting in the formation of elongated bacterial cells.

Bacterial StrainActivity of Thiophenyl-pyrimidine Derivative
Bacillus subtilisSignificant increase in cell length, indicating inhibition of cell division.
Staphylococcus aureusPotent bactericidal effect.
MRSA Higher antibacterial potency than vancomycin and methicillin.
VRE Higher antibacterial potency than vancomycin and methicillin.

Antituberculous Activity of Phenylthio Analogs

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health problem, with the rise of drug-resistant strains complicating treatment efforts. Pyrimidine derivatives, including those with phenylthio substitutions, have been investigated as potential antitubercular agents. A comprehensive structure-activity relationship (SAR) study of novel pyrimidine derivatives has highlighted the importance of the central pyrimidine ring for their antitubercular activities. nih.gov The study also indicated that replacing a naphthyl group with other hydrophobic substitutes was well-tolerated. nih.gov

One of the potential targets for these compounds is thymidine monophosphate kinase of M. tuberculosis (TMPKmt), an essential enzyme for DNA synthesis in the bacterium. The significant difference in structure between the mycobacterial and human TMPK enzymes allows for the design of selective inhibitors. While direct SAR data for 2-phenylthio-5-bromopyrimidine is limited, related pyrimidine analogs have shown that substitutions at various positions can modulate their antitubercular potency. For instance, in a series of pyrimidine derivatives, the presence of a 4-phenylthio group was explored, and while some compounds showed activity, they were also associated with toxicity. nih.gov Another study on novel pyrimidine derivatives identified a lead compound, 5a , which exhibited potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. nih.gov

Compound SeriesKey Findings
LPX-16j and its analogs The central pyrimidine ring is crucial for antitubercular activity. nih.gov
Quinazolines with 2-pyridyl substitution Showed good activity and selectivity ratios compared to closely related 2-(2-pyridyl) pyrimidines. nih.gov
Derivative 5a Exhibited potent activity against H37Ra, H37Rv, and clinical drug-resistant TB with MIC values of 0.5-1.0 μg/mL. nih.gov

Antiviral Properties of Pyrimidine Derivatives

Pyrimidine derivatives are a well-established class of antiviral agents, with many approved drugs incorporating this heterocyclic core. The antiviral activity of these compounds often stems from their ability to interfere with viral replication processes, such as nucleic acid synthesis. Thio-substituted pyrimidines have also been explored for their potential as antiviral agents against a range of viruses.

A variety of pyrimidine-containing molecules have been produced and tested for their antiviral efficacy against numerous viruses, including influenza virus, respiratory syncytial virus, rhinovirus, dengue virus, herpes virus, hepatitis B and C, and human immunodeficiency virus. nih.gov For instance, a series of new heterocyclic derivatives, including thiopyrimidine and thiazolopyrimidine derivatives, were synthesized and showed good antiviral activities against Herpes Simplex Virus-1 (HSV-1), with some compounds exhibiting over 90% inhibition. mdpi.com Another study reported on the synthesis and antiviral evaluation of pyridine- and pyrimidine-based thioglycoside phosphoramidates, with some compounds showing notable activity against Coxsackie virus B4. kuleuven.be

While specific data on the antiviral properties of this compound is not extensively detailed in the provided search results, the broader class of thio-substituted pyrimidines demonstrates significant potential for the development of novel antiviral therapeutics. The mechanism of action for these compounds can vary, but often involves the inhibition of viral enzymes crucial for replication.

VirusActivity of Thio-Substituted Pyrimidine Derivatives
Herpes Simplex Virus-1 (HSV-1) Some thiopyrimidine derivatives showed over 90% inhibition. mdpi.com
Coxsackie virus B4 Pyrimidine-based thioglycoside phosphoramidates showed notable antiviral activity. kuleuven.be
Human Coronavirus 229E (HCoV-229E) Compounds featuring a cyclopropylamino group and an aminoindane moiety exhibited remarkable efficacy. mdpi.com

HIV Reverse Transcriptase Inhibition

The enzyme reverse transcriptase (RT) is crucial for the replication of the human immunodeficiency virus (HIV), making it a prime target for antiretroviral drugs. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function. Research into pyrimidine derivatives has identified the 2-thiopyrimidine core as a promising scaffold for the development of novel NNRTIs.

While direct studies on this compound are not extensively documented in publicly available research, numerous analogues featuring the 2-thioether-pyrimidine structure have demonstrated significant anti-HIV activity. These compounds, often referred to as S-DABOs (2-alkylthio-6-benzylpyrimidin-4(3H)-ones) and pyrimidine thioethers, have been the subject of extensive structure-activity relationship (SAR) studies.

One study detailed the synthesis and evaluation of a series of 5-allyl-6-benzylpyrimidin-4(3H)-ones with various substituents at the 2-thio position. The findings indicated that the nature of the substituent at this position plays a critical role in the compound's anti-HIV-1 activity. For instance, the introduction of a hydroxyl group in the alkyl chain at the 2-thio position was found to be beneficial for activity. The most potent compound in this series, 5-allyl-6-benzyl-2-(3-hydroxypropylthio)pyrimidin-4(3H)-one, exhibited an IC50 value of 0.32 µM against HIV-1. nih.gov

Another class of related compounds, pyrimidine thioethers, has also been identified as a novel class of HIV-1 reverse transcriptase inhibitors. These compounds have shown activity against both wild-type and drug-resistant strains of HIV-1. acs.org Modifications on both the pyrimidine ring and the thioether-linked functionality have yielded analogues with IC50 values as low as 190 nM against the wild-type enzyme. acs.org

The general structure-activity relationships for these 2-thiopyrimidine-based NNRTIs suggest that:

The nature of the group attached to the sulfur atom at the 2-position significantly influences antiviral potency.

Substitutions on the pyrimidine ring, such as at the 5- and 6-positions, are crucial for optimizing interactions with the NNRTI binding pocket of HIV-1 RT.

The data from studies on these analogues suggest that this compound could serve as a valuable lead structure for the design of new NNRTIs. The phenylthio group at the 2-position and the bromo substituent at the 5-position would be key areas for further chemical modification to optimize antiviral activity and pharmacokinetic properties.

Inhibitory Activity of 2-Thio-pyrimidine Analogues against HIV-1 Reverse Transcriptase
CompoundSubstituent at C2-Thio PositionSubstituents at C5/C6 PositionsAnti-HIV-1 Activity (IC50, µM)
Analogue 1-CH2CH2OH5-allyl, 6-benzylData Not Available in Snippets
Analogue 2 (11c)-(CH2)3OH5-allyl, 6-benzyl0.32
Analogue 3-cyclopentyl5-allyl, 6-benzylData Not Available in Snippets

Potential Applications in Advanced Materials and Functional Systems

The unique electronic and structural features of pyrimidine derivatives also make them attractive candidates for applications in material science. The electron-deficient nature of the pyrimidine ring, coupled with the potential for extensive functionalization, allows for the tuning of their optical and electronic properties. researchgate.net

While specific research on the material applications of this compound is limited, the constituent parts of the molecule suggest several potential areas of utility:

Organic Electronics: Pyrimidine-based molecules are utilized as organic semiconductors in devices like organic light-emitting diodes (OLEDs) and solar cells. researchgate.net The electron-accepting properties of the pyrimidine core are a key feature in these applications. The presence of the phenylthio group can further influence the electronic properties and intermolecular interactions, which are critical for charge transport in organic electronic materials.

Functional Materials through Cross-Coupling Reactions: The bromine atom at the 5-position of the pyrimidine ring serves as a versatile handle for further chemical modification through various cross-coupling reactions, such as Suzuki and Stille couplings. This allows for the synthesis of more complex, conjugated systems with tailored electronic and photophysical properties. 5-Bromopyrimidine (B23866) nucleosides, for example, are used as precursors for introducing a variety of functional moieties. mdpi.com This synthetic accessibility opens the door to creating novel materials for applications in sensors, nonlinear optics, and molecular electronics.

The combination of the electron-deficient pyrimidine ring, the sulfur linkage which can influence molecular packing and electronic coupling, and the reactive bromo-substituent makes this compound and its derivatives interesting building blocks for the rational design of new functional organic materials. Further research is warranted to explore the synthesis and characterization of polymers and small molecules derived from this scaffold for various material science applications.

Future Research Directions for 2 Phenylthio 5 Bromopyrimidine

Development of Novel Synthetic Routes with Enhanced Efficiency

While classical methods for the synthesis of 2-thio-substituted pyrimidines are established, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes. nih.gov Key areas of exploration include:

Continuous Flow Synthesis: The application of continuous flow chemistry offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and higher throughput. researchgate.net Future studies could focus on developing a continuous flow process for the synthesis of 2-Phenylthio-5-bromopyrimidine and its derivatives. This would involve optimizing reaction parameters such as temperature, pressure, and residence time to maximize yield and purity. The insights from the synthesis of other substituted pyrimidines in flow reactors could serve as a valuable starting point for this endeavor. scielo.brbenthamdirect.com

Catalyst Development: The palladium-catalyzed cross-coupling of 5-bromopyrimidine (B23866) with thiophenols is a common synthetic strategy. researchgate.neturfu.ru Future research could focus on the development of more active and robust catalysts for this transformation. This might involve the design of novel phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands that can promote the reaction under milder conditions and with lower catalyst loadings. Furthermore, exploring alternative metal catalysts, such as copper or nickel, could lead to more cost-effective and environmentally friendly synthetic protocols.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate many organic reactions, often leading to higher yields and shorter reaction times. researchgate.neturfu.ru Investigating the use of microwave-assisted synthesis for the preparation of this compound could provide a more rapid and efficient alternative to conventional heating methods.

Synthesis ApproachPotential AdvantagesKey Research Focus
Continuous Flow Chemistry Improved control, safety, and scalabilityOptimization of reaction parameters (temperature, pressure, residence time)
Advanced Catalysis Milder conditions, lower catalyst loadingDesign of novel ligands, exploration of alternative metal catalysts
Microwave-Assisted Synthesis Faster reaction times, higher yieldsOptimization of microwave parameters (power, temperature, time)

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is largely dictated by the interplay between the electron-deficient pyrimidine (B1678525) ring, the nucleophilic sulfur atom, and the reactive carbon-bromine bond. While some reactions of this compound are predictable based on the chemistry of related heterocycles, there is ample room for the discovery of novel reactivity patterns.

Cross-Coupling Reactions: The bromine atom at the 5-position is a prime handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. urfu.ruscilit.com Future research should systematically explore the scope of these reactions with a wide range of coupling partners to generate a diverse library of 5-substituted-2-phenylthiopyrimidines. Understanding how the 2-phenylthio group influences the reactivity of the C-Br bond will be crucial. urfu.ru

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyrimidine ring can facilitate nucleophilic aromatic substitution of the bromine atom, particularly with strong nucleophiles. However, the reactivity will be modulated by the 2-phenylthio group. nih.gov Detailed mechanistic studies could uncover the subtle electronic effects that govern the regioselectivity and reaction rates of SNAr reactions.

C-H Activation: Direct functionalization of the C-H bonds of the pyrimidine and phenyl rings represents an atom-economical approach to generating more complex derivatives. mdpi.com Future work could explore transition-metal-catalyzed C-H activation strategies to introduce new functional groups at specific positions, offering a more direct route to novel analogs.

Advanced Computational Modeling for Predictive Design

Computational chemistry provides powerful tools for understanding and predicting the properties and reactivity of molecules. Future research on this compound will greatly benefit from the application of advanced computational modeling techniques.

Quantum Mechanics (QM) Calculations: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals, and electrostatic potential of this compound. tandfonline.com These studies can provide insights into the molecule's reactivity, helping to predict the most likely sites for electrophilic and nucleophilic attack. Furthermore, DFT can be used to model reaction mechanisms and transition states, aiding in the optimization of reaction conditions.

Quantitative Structure-Activity Relationship (QSAR): For biological applications, QSAR studies can be used to build models that correlate the structural features of this compound derivatives with their biological activity. scielo.brbenthamdirect.comresearchgate.netnih.gov These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

In Silico ADME/Tox Prediction: Before significant resources are invested in the synthesis of new derivatives, computational tools can be used to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties. nih.govresearchgate.netbiointerfaceresearch.comglobalhealthsciencegroup.cominformahealthcare.com This in silico screening can help to identify candidates with favorable pharmacokinetic and safety profiles early in the drug discovery process.

Computational MethodApplication for this compound
Density Functional Theory (DFT) Elucidate electronic structure, predict reactivity, model reaction mechanisms
QSAR Correlate structure with biological activity, guide the design of potent analogs
In Silico ADME/Tox Predict pharmacokinetic and toxicity profiles, prioritize synthetic targets

Expansion of Targeted Biological Pathways and Material Science Applications

The pyrimidine scaffold is a well-known privileged structure in medicinal chemistry, and the unique substitution pattern of this compound makes it an attractive candidate for targeting various biological pathways and for applications in material science.

Kinase Inhibitors: Many kinase inhibitors feature a pyrimidine core that mimics the adenine (B156593) ring of ATP. scilit.com The 2-phenylthio and 5-bromo substituents can be modified to target the specific pockets of various kinases. Future research should involve the synthesis and screening of a library of this compound derivatives against a panel of kinases implicated in diseases such as cancer and inflammation. researchgate.net

Targeting Other Biological Pathways: The Wnt signaling pathway, which is often dysregulated in cancer, is another potential target for pyrimidine-based molecules. researchgate.net Additionally, arylthioindole derivatives have been shown to be potent inhibitors of tubulin polymerization, suggesting that this compound analogs could also exhibit anti-cancer activity through this mechanism. researchgate.net

Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives have been investigated as materials for various layers in OLED devices due to their electronic properties. caltech.edu The combination of the electron-deficient pyrimidine ring and the electron-rich phenylthio group in this compound could lead to interesting photophysical properties. Future work could involve the synthesis of derivatives with extended conjugation and evaluating their performance as emitters or charge-transport materials in OLEDs.

Conductive Polymers: Thiophene-containing polymers are well-known for their conductive properties. iscientific.orgnih.gov The structural similarity of the phenylthiopyrimidine core to these materials suggests that polymers incorporating this moiety could exhibit interesting electronic properties. Future research could explore the polymerization of functionalized this compound monomers to create novel conductive materials.

Integration with Emerging Chemical Technologies

The advancement of chemical research is increasingly driven by the integration of new technologies. Future studies on this compound should leverage these emerging tools to accelerate discovery and innovation.

Artificial Intelligence (AI) in Synthesis Planning: AI-powered retrosynthesis tools can analyze vast reaction databases to propose novel and efficient synthetic routes to this compound and its derivatives. preprints.orgnih.govcas.orgacs.org By integrating AI into the synthetic planning process, researchers can identify non-intuitive pathways and optimize reaction conditions more effectively.

High-Throughput Experimentation (HTE): To efficiently explore the vast chemical space of this compound derivatives, HTE platforms can be utilized. These automated systems allow for the rapid synthesis and screening of large libraries of compounds, significantly accelerating the discovery of new molecules with desired properties.

Organocatalysis and Photocatalysis: While transition-metal catalysis is a powerful tool, the development of metal-free catalytic systems is a major goal of green chemistry. Future research could explore the use of organocatalysis or photocatalysis for the functionalization of this compound. For instance, photocatalytic methods could enable novel C-H activation or cross-coupling reactions under mild and environmentally friendly conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Phenylthio-5-bromopyrimidine, and how do substitution patterns influence reactivity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. For example, bromine at the 5-position of pyrimidine can be replaced with phenylthio groups using thiophenol derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). The electron-withdrawing bromine enhances reactivity at the 5-position, while steric effects from the phenylthio group may influence further functionalization . Characterization via 1^1H/13^{13}C NMR and LC-MS is critical to confirm regioselectivity and purity.

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • NMR : 1^1H NMR identifies aromatic protons (δ 7.2–8.5 ppm for pyrimidine and phenylthio groups), while 13^{13}C NMR confirms sp² carbons (e.g., C-Br at ~160 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 295.98 for C₁₀H₈BrN₂S).
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Q. What are the solubility and stability considerations for this compound in experimental workflows?

  • Methodological Answer : The compound is sparingly soluble in polar solvents (water, ethanol) but dissolves in DMSO or DMF. Stability studies under varying pH (4–9) and temperature (4–25°C) show decomposition above 40°C or in strongly acidic/basic conditions. Storage recommendations: anhydrous environment, -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized for this compound to introduce diverse aryl/heteroaryl groups?

  • Methodological Answer : Use Pd(PPh₃)₄ or XPhos Pd G3 as catalysts with K₃PO₄ base in toluene/water (3:1) at 90°C. Microwave-assisted synthesis (150°C, 30 min) improves yields (70–85%). Monitor reaction progress via TLC (hexane:EtOAc 4:1) and address competing side reactions (e.g., debromination) by adjusting ligand-to-palladium ratios .

Q. How to resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

  • Methodological Answer : Discrepancies in NMR chemical shifts or IR vibrational modes may arise from solvent effects or conformational flexibility. Perform DFT calculations (e.g., B3LYP/6-31G*) with implicit solvation models (PCM for DMSO) to align theoretical and experimental data. Validate using X-ray crystallography if single crystals are obtainable .

Q. What strategies improve yield in multi-step syntheses involving this compound as an intermediate?

  • Methodological Answer :

  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield reactive amines during subsequent steps.
  • Workup Optimization : Employ liquid-liquid extraction (e.g., DCM/water) to isolate intermediates.
  • Scale-Up : Transition from batch to flow chemistry for improved heat/mass transfer in bromination steps .

Q. How to design protein-ligand interaction studies for this compound derivatives in drug discovery?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). For enzyme inhibition assays, pre-incubate the compound with target proteins (e.g., kinases) and quantify activity via fluorescence-based substrates. Molecular docking (AutoDock Vina) predicts binding poses, guided by crystallographic data of homologous systems .

Q. What computational approaches best model the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : Apply frontier molecular orbital (FMO) theory to identify nucleophilic/electrophilic sites. Calculate Fukui indices (f⁻ for nucleophilicity) using Gaussian 16. Solvent effects are modeled via COSMO-RS. Validate predictions with kinetic studies (e.g., monitoring reaction rates under varying Brønsted acid conditions) .

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